molecular formula C9H19NO2S B2419138 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1225525-30-3

3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No.: B2419138
CAS No.: 1225525-30-3
M. Wt: 205.32
InChI Key: SDBRUGZDKJVJKN-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(2,2-dimethylpropyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)7-10-8-4-5-13(11,12)6-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRUGZDKJVJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of neopentylamine with a thiolane derivative under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The compound is then purified through crystallization or chromatography techniques to obtain the final product with high purity.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which may lead to insights into its role in biological pathways and mechanisms.

Medicine

The therapeutic potential of 3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione is being investigated for various applications:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds structurally similar to this one have shown significant antiproliferative activity in human tumor cells .
  • Antimicrobial Properties : Ongoing research aims to evaluate its effectiveness against various microbial strains.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in:

  • Polymer Chemistry : As an intermediate in synthesizing novel polymers.
  • Catalysis : Potential applications as a catalyst or catalyst precursor in organic reactions.

Anticancer Research

A notable study evaluated the anticancer activity of compounds derived from similar structures to this compound. These compounds were tested against a panel of cancer cell lines, demonstrating significant growth inhibition rates . Such findings underscore the potential for developing new anticancer agents based on this compound's framework.

Another research effort focused on assessing the biological activity of related thiolane derivatives. The study highlighted their interactions with specific enzymes and receptors, suggesting that modifications to the thiolane structure could enhance biological efficacy .

Biological Activity

3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione, also known by its CAS number 1225525-30-3, is a sulfur-containing organic compound with a complex structure that includes a thiolane ring and an amino group. This unique configuration potentially contributes to various biological activities, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H19NO2SC_9H_{19}NO_2S, with a molecular weight of approximately 205.32 g/mol. The compound features a thiolane ring, which is a five-membered cyclic sulfide, along with a dimethylpropyl amino substituent that enhances its solubility and biological activity compared to similar compounds .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These activities include antimicrobial properties, anticancer effects, and potential interactions with various biomolecular targets.

Table 1: Summary of Biological Activities

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Potential to inhibit cancer cell proliferation in vitro.
Enzyme Inhibition May interact with specific enzymes, affecting metabolic pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group and thiolane ring play crucial roles in its reactivity and binding affinity to enzymes and receptors. Detailed studies are needed to elucidate the exact pathways and targets involved in its biological effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiolane compounds exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiolane ring was critical for this activity .
  • Anticancer Potential : Research on structurally similar compounds indicated promising anticancer activity through apoptosis induction in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various enzymes. These studies suggest that the compound may effectively inhibit certain enzymes involved in metabolic processes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of functional groups to optimize biological activity and solubility. Various derivatives can be synthesized by altering the substituents on the thiolane ring or amino groups .

Table 2: Synthetic Routes and Key Reactions

Reaction Type Description
Oxidation Can be oxidized to form sulfoxides or sulfones.
Reduction Reduction reactions can yield different thiolane derivatives.
Substitution Amino group can participate in substitution reactions with alkyl halides.

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